4-(3-Amino-phenyl)-thiazol-2-ylamine
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Overview
Description
4-(3-Amino-phenyl)-thiazol-2-ylamine is an organic compound that features a thiazole ring substituted with an amino group at the 2-position and a 3-amino-phenyl group at the 4-position
Mechanism of Action
Target of Action
It is part of a class of bioactive molecules that have shown high in vitro potency against both sensitive and resistant cancer cell lines on three models: melanoma, pancreatic cancer, and chronic myeloid leukemia (cml) .
Mode of Action
It has been observed that similar compounds lead to cell death by concomitant induction of apoptosis and autophagy .
Biochemical Pathways
It is known that similar compounds can interact with tyrosinase, a key enzyme in melanin biosynthesis . The amino group of these compounds can carry out a nucleophilic attack on the o-quinone generated by the enzyme .
Pharmacokinetics
Similar compounds have been reported to show good pharmacokinetic properties .
Result of Action
Similar compounds have demonstrated a significant reduction of tumor growth in vivo on a375 xenograft model in mice .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Amino-phenyl)-thiazol-2-ylamine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-aminoacetophenone with thiourea under acidic conditions to form the thiazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Amino-phenyl)-thiazol-2-ylamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines with reduced functional groups.
Substitution: Halogenated derivatives on the phenyl ring.
Scientific Research Applications
4-(3-Amino-phenyl)-thiazol-2-ylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
4-(3-Nitro-phenyl)-thiazol-2-ylamine: Similar structure but with a nitro group instead of an amino group.
4-(3-Hydroxy-phenyl)-thiazol-2-ylamine: Contains a hydroxy group on the phenyl ring.
4-(3-Methyl-phenyl)-thiazol-2-ylamine: Features a methyl group on the phenyl ring.
Uniqueness
4-(3-Amino-phenyl)-thiazol-2-ylamine is unique due to the presence of both amino groups, which can participate in various chemical reactions and interactions. This dual functionality makes it a versatile compound for different applications, particularly in the synthesis of bioactive molecules and materials with specific properties.
Properties
IUPAC Name |
4-(3-aminophenyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c10-7-3-1-2-6(4-7)8-5-13-9(11)12-8/h1-5H,10H2,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWQWEQGANDQFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CSC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90284776 |
Source
|
Record name | 4-(3-Amino-phenyl)-thiazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90284776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103740-34-7 |
Source
|
Record name | 4-(3-Amino-phenyl)-thiazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90284776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3-aminophenyl)-1,3-thiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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